N-(2-methoxypyridin-3-yl)hydroxylamine
CAS No.: 151068-21-2
Cat. No.: VC21164668
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151068-21-2 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | N-(2-methoxypyridin-3-yl)hydroxylamine |
| Standard InChI | InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
| Standard InChI Key | XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=N1)NO |
| Canonical SMILES | COC1=C(C=CC=N1)NO |
Introduction
Chemical Structure and Nomenclature
Structural Description
N-(2-methoxypyridin-3-yl)hydroxylamine is an organic compound consisting of a hydroxylamine group (-NHOH) bound to the 3-position of a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position. The pyridine ring serves as the core aromatic heterocycle, providing stability and reactivity characteristic of nitrogen-containing aromatic systems.
The molecular formula for this compound is , with a molecular weight of approximately 140.14 g/mol. Its structure can be represented as follows:
This arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity in chemical transformations and interactions with biological systems.
Systematic Nomenclature
According to IUPAC conventions, the compound is named as N-(2-methoxypyridin-3-yl)hydroxylamine. This name reflects the presence of both the methoxy substituent on the pyridine ring and the hydroxylamine functional group attached via nitrogen.
Synthesis Methods
General Synthetic Pathways
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine typically involves reduction reactions starting from nitro-pyridine derivatives. Nitro groups are reduced to hydroxylamines using reductants such as hydrazine or catalytic hydrogenation techniques.
Reaction Scheme:
For instance, reduction of 2-methoxy-3-nitropyridine under controlled conditions yields N-(2-methoxypyridin-3-yl)hydroxylamine.
Optimized Conditions
Research indicates that reaction conditions such as temperature, solvent choice, and catalyst type significantly affect yield and purity. Hydrazine monohydrate combined with rhodium on carbon (Rh/C) has been identified as an effective system for selective reduction . Reaction times must be carefully controlled to prevent over-reduction or side-product formation.
Challenges in Synthesis
The synthesis of hydroxylamines can be complicated by their sensitivity to oxidation and decomposition under certain conditions. Protecting groups or stabilization techniques may be employed during synthesis to preserve the integrity of the hydroxylamine functional group.
Physicochemical Properties
General Properties
N-(2-methoxypyridin-3-yl)hydroxylamine exhibits properties typical of hydroxylamines and pyridine derivatives:
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Melting Point: Data unavailable; expected to be moderate due to aromatic stabilization.
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Solubility: Soluble in polar solvents such as water and methanol due to hydrogen bonding capabilities.
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Stability: Sensitive to oxidation; requires storage under inert atmospheres or refrigeration.
Spectroscopic Characterization
Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used for structural confirmation:
NMR Data:
IR Data:
Characteristic peaks include:
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O-H stretching around
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C=N stretching near
MS Data:
High-resolution mass spectrometry confirms molecular weight consistency with theoretical predictions.
Biological Activity
Applications in Drug Discovery
Compounds containing hydroxylamine groups have been explored as enzyme inhibitors or precursors in pharmaceutical synthesis . Their reactivity makes them suitable for targeting specific biological pathways.
Applications in Chemistry
Synthetic Utility
N-(2-methoxypyridin-3-yl)hydroxylamine serves as an intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles or functionalized aromatic compounds.
Role in Catalysis
The compound's ability to donate electrons via its hydroxylamine group may make it useful in catalytic systems requiring electron-rich ligands.
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